NS-638

Description

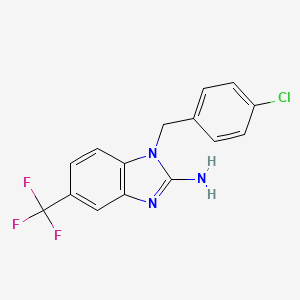

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCVUZORDAARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164561 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150493-34-8 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NS-638: A Technical Guide to its Mechanism of Action as a Neuronal Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-638 is a small nonpeptide molecule identified as a potent blocker of neuronal calcium channels. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its pharmacological profile, key experimental findings, and the methodologies employed in its characterization. This compound demonstrates inhibitory activity against N- and L-type voltage-gated calcium channels, leading to a reduction in intracellular calcium influx. This activity has been shown to be neuroprotective in a preclinical model of focal cerebral ischemia. This guide consolidates the available quantitative data, outlines the experimental protocols used in its evaluation, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Blockade of Neuronal Calcium Channels

This compound exerts its pharmacological effects by directly blocking voltage-gated calcium channels in neuronal tissues.[1] The primary targets of this compound are the N-type and L-type calcium channels.[1] Influx of calcium through these channels is a critical step in numerous neuronal processes, including neurotransmitter release and the activation of intracellular signaling cascades. An excessive rise in intracellular calcium is a key event in the pathophysiology of neuronal death following ischemic events.[1] By inhibiting these channels, this compound effectively reduces the detrimental surge in intracellular calcium concentrations.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound mediates its effects.

Caption: Mechanism of action of this compound as a calcium channel blocker.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in several in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Preparation | Stimulation | Measured Effect | IC₅₀ (µM) |

| [⁴⁵Ca²⁺]-Uptake | Chick Cortical Synaptosomes | K⁺ | Inhibition of Calcium Influx | 2.3[1] |

| [³H]GABA-Release | Cultured Cortical Neurons | AMPA | Inhibition of GABA Release | 4.3[1] |

| Intracellular Ca²⁺ Elevation | Cultured Cerebellar Granule Cells | K⁺ | Blockade of Calcium Elevation | 3.4[1] |

Table 2: In Vivo Efficacy of this compound in a Model of Focal Ischemia

| Animal Model | Ischemia Model | Dosing Regimen | Outcome | Result |

| Mouse | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg i.p. at 1h and 6h post-ischemia, then once daily for 2 days | Total Infarct Volume | 48% reduction[1] |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available in their entirety. The following sections provide a summary of the methodologies based on the available information from the primary publication and general laboratory procedures for these assays.

K⁺-Stimulated [⁴⁵Ca²⁺]-Uptake in Chick Cortical Synaptosomes

This assay measures the influx of radioactive calcium into isolated nerve terminals (synaptosomes) following depolarization with potassium.

-

Preparation of Synaptosomes: Cortical tissue from chicks is homogenized and subjected to density gradient centrifugation to isolate the synaptosomal fraction.

-

Assay Procedure:

-

Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Depolarization is induced by the addition of a high concentration of potassium chloride (K⁺).

-

Radioactive ⁴⁵Ca²⁺ is added simultaneously with or immediately after depolarization.

-

The uptake is terminated after a short incubation period by rapid filtration.

-

The amount of ⁴⁵Ca²⁺ retained by the synaptosomes is quantified using liquid scintillation counting.

-

The IC₅₀ value is calculated from the concentration-response curve.

-

AMPA-Stimulated [³H]GABA-Release from Cultured Cortical Neurons

This assay assesses the effect of this compound on neurotransmitter release triggered by the activation of AMPA receptors.

-

Cell Culture: Primary cortical neurons are cultured from embryonic chicks.

-

Assay Procedure:

-

Cultured neurons are pre-loaded with radioactive gamma-aminobutyric acid ([³H]GABA).

-

The cells are then washed to remove excess extracellular radioactivity.

-

Neurons are pre-incubated with different concentrations of this compound.

-

GABA release is stimulated by the addition of the AMPA receptor agonist, AMPA.

-

The amount of [³H]GABA released into the culture medium is measured by liquid scintillation counting.

-

The IC₅₀ is determined by analyzing the inhibitory effect of this compound at various concentrations.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the effect of this compound on N- and L-type calcium channel currents in individual neurons.

-

Cell Preparation: Dorsal root ganglion (DRG) cells were cultured from chick embryos.[1]

-

Recording Configuration: The whole-cell patch-clamp technique is employed, allowing for the measurement of ionic currents across the entire cell membrane.

-

Experimental Workflow:

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a DRG neuron.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage-gated calcium channels are activated by applying depolarizing voltage steps.

-

The resulting inward calcium currents are recorded.

-

This compound is applied to the bath solution at concentrations ranging from 1-30 µM.[1]

-

The effect of this compound on the amplitude of the calcium currents is measured to determine its blocking activity on N- and L-type channels. The blockade was found to be reversible.[1]

-

Caption: Generalized workflow for the whole-cell patch-clamp experiment.

Mouse Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is used to simulate focal cerebral ischemia (stroke) and evaluate the neuroprotective potential of therapeutic compounds.

-

Surgical Procedure:

-

Anesthesia is induced in the mouse.

-

A surgical incision is made in the neck to expose the carotid artery.

-

A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.

-

The occlusion is maintained for a specific duration to induce ischemic injury.

-

-

Drug Administration: this compound (50 mg/kg) was administered intraperitoneally at 1 hour and 6 hours after the ischemic event, followed by once-daily injections for the subsequent two days.[1]

-

Outcome Assessment: After the treatment period, the animal is euthanized, and the brain is sectioned and stained to visualize the infarcted (damaged) tissue. The total volume of the infarct is then quantified to determine the extent of neuroprotection.

Conclusion

This compound is a calcium channel blocker with a clear mechanism of action involving the inhibition of N- and L-type voltage-gated calcium channels. This activity translates to a reduction in excitotoxicity-related cellular processes, such as excessive neurotransmitter release, and demonstrates significant neuroprotective effects in a relevant animal model of stroke. The quantitative data on its potency and in vivo efficacy provide a strong foundation for its potential as a therapeutic agent for ischemic conditions. Further research to elucidate the detailed molecular interactions with the channel subunits and to explore its therapeutic window in other models of neuronal injury is warranted.

References

NS-638: A Technical Overview of its Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-638, chemically identified as 2-amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, is a small, non-peptide molecule recognized for its calcium channel blocking capabilities. This document provides a comprehensive technical guide on the core Ca2+ channel blocking properties of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated pathways. The primary source of the information presented herein is the foundational study by Møller et al. (1995) published in Neurological Research.

Quantitative Data Summary

The inhibitory effects of this compound on various physiological processes mediated by calcium influx have been quantified, providing insights into its potency and mechanism of action. The following tables summarize the key inhibitory concentration (IC50) values.

| Assay | Description | Test System | IC50 (µM) | Reference |

| K+-stimulated [45Ca2+] Uptake | Inhibition of voltage-gated calcium channel-mediated calcium influx | Chick cortical synaptosomes | 2.3 | [1][2] |

| AMPA-stimulated [3H]GABA Release | Inhibition of GABA release triggered by AMPA receptor activation and subsequent calcium influx | Cultured cortical neurons | 4.3 | [1][2] |

| K+-stimulated Intracellular Ca2+ Elevation | Blockade of the rise in intracellular calcium concentration induced by potassium depolarization | Cultured cerebellar granule cells | 3.4 | [1][2][3][4] |

Table 1: Inhibitory Potency of this compound in Functional Assays

| Calcium Channel Type | Effect | Concentration Range (µM) | Test System | Reference |

| N-type | Reversible Block | 1-30 | Cultured chick dorsal root ganglion cells | [1][2] |

| L-type | Reversible Block | 1-30 | Cultured chick dorsal root ganglion cells | [1][2] |

Table 2: Effect of this compound on Specific Neuronal Voltage-Gated Calcium Channels

Mechanism of Action: Signaling Pathways

This compound exerts its effects by directly blocking voltage-gated calcium channels, thereby attenuating the downstream signaling cascades initiated by calcium influx. The following diagram illustrates the general mechanism of action.

Caption: Mechanism of this compound action on voltage-gated calcium channels.

Experimental Protocols

The following sections describe generalized experimental protocols representative of those used to characterize the calcium channel blocking properties of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on the activity of specific voltage-gated calcium channels.

Methodology:

-

Cell Culture: Primary dorsal root ganglion (DRG) neurons are cultured to allow for the expression of N- and L-type calcium channels.

-

Electrophysiological Recording:

-

Whole-cell patch clamp configuration is established on individual neurons.

-

The external solution contains a high concentration of Ba2+ or Ca2+ as the charge carrier.

-

The internal pipette solution contains a Cs+-based solution to block outward K+ currents.

-

A holding potential of approximately -80 mV is maintained.

-

Voltage steps are applied to depolarize the membrane and elicit calcium channel currents.

-

-

Drug Application: this compound is applied to the external solution at varying concentrations (e.g., 1-30 µM).

-

Data Analysis: The amplitude of the elicited calcium currents before and after the application of this compound is measured to determine the extent of channel blockade.

Caption: Workflow for whole-cell patch clamp experiments.

Calcium Influx Assays

These assays measure the overall effect of this compound on calcium entry into cells or synaptosomes.

[45Ca2+] Uptake Assay Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from chick cortical tissue.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Depolarization: Depolarization is induced using a high concentration of KCl.

-

[45Ca2+] Addition: Radioactive 45Ca2+ is added to the medium.

-

Termination: The uptake of 45Ca2+ is terminated by rapid filtration.

-

Quantification: The amount of radioactivity in the synaptosomes is measured using a scintillation counter to determine the extent of calcium influx inhibition.

Caption: Workflow for a [45Ca2+] uptake assay.

Conclusion

This compound is a potent blocker of N- and L-type voltage-gated calcium channels. Its inhibitory effects have been demonstrated across various experimental paradigms, including direct electrophysiological measurements and functional assays of calcium influx and neurotransmitter release. The quantitative data available position this compound as a valuable tool for research into the physiological and pathological roles of calcium signaling. Further investigation into its subtype selectivity and binding site could provide deeper insights into its therapeutic potential.

References

An In-depth Technical Guide on the Target Specificity and Selectivity of ST-638

Disclaimer: Initial searches for "NS-638" revealed conflicting information, with sources pointing to two distinct compounds: a calcium channel blocker (this compound) and a tyrosine kinase inhibitor (ST-638). Given the request's focus on target specificity and selectivity—hallmarks of kinase inhibitor research—this guide will focus on ST-638, as it aligns with the inferred scientific context of the query.

Introduction

ST-638 is a small molecule compound identified as a potent inhibitor of protein tyrosine kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of these kinases is a common feature in various cancers, making them important therapeutic targets. ST-638 has been shown to primarily target the Epidermal Growth Factor Receptor (EGFR) and members of the Src family of kinases.[1] Mechanistically, it functions as a substrate-competitive inhibitor, a mode of action that distinguishes it from many ATP-competitive kinase inhibitors.[1] This guide provides a comprehensive overview of the target specificity and selectivity of ST-638, detailed experimental protocols for its characterization, and visualization of the key signaling pathways it modulates.

Quantitative Data on Target Inhibition

The following tables summarize the known inhibitory activities of ST-638 against its primary targets and notable off-targets. A comprehensive screening of ST-638 against a broad kinase panel is not publicly available; therefore, the data is based on specific published studies.

Table 1: Primary Kinase Targets of ST-638

| Target Family | Specific Target | Assay Type | IC50 | Reference |

| Receptor Tyrosine Kinase | EGFR | Kinase Activity Assay | ~1 µM | [1] |

| Non-receptor Tyrosine Kinase | Src Family Kinases | Not Specified | Activity Demonstrated | [1] |

Table 2: Known Off-Target Activity of ST-638

| Target Class | Specific Target | Effect | Concentration Range | Reference |

| Ion Channel | Voltage-gated K+ current (IK) | Dose-dependent block | 0.5 - 40 µM | [2] |

Signaling Pathways Modulated by ST-638

ST-638 exerts its biological effects by inhibiting key nodes in oncogenic signaling pathways. The primary pathways affected are those downstream of EGFR and Src.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[3] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[4][5] ST-638 inhibits the kinase activity of EGFR, thereby blocking these downstream signals.

References

NS-638: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-638 is a potent, small nonpeptide molecule identified as a calcium channel blocker with significant neuroprotective potential. Its chemical name is 2-amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, and it is assigned the CAS Number 150493-34-8. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its inhibitory activities. Furthermore, this guide illustrates the key signaling pathways modulated by this compound and the experimental workflows used to characterize this promising compound.

Chemical Structure and Properties

This compound is a benzimidazole derivative with a molecular formula of C15H11ClF3N3. Its structure is characterized by a trifluoromethyl group and a chlorobenzyl moiety attached to the benzimidazole core.

| Property | Value | Reference |

| IUPAC Name | 2-amino-1-(4-chlorobenzyl)-5-(trifluoromethyl)benzimidazole | [1] |

| CAS Number | 150493-34-8 | [1] |

| Molecular Formula | C15H11ClF3N3 | |

| Molecular Weight | 325.72 g/mol | |

| SMILES | Nc1nc2cc(C(F)(F)F)ccc2n1Cc1ccc(Cl)cc1 |

Quantitative Pharmacological Data

This compound has been demonstrated to be a potent inhibitor of voltage-gated calcium channels, exhibiting significant activity in various in vitro and in vivo models. The following tables summarize the key quantitative data reported for this compound.

Table 2.1: In Vitro Inhibitory Activity of this compound

| Assay | Experimental System | IC50 (µM) | Reference |

| K+-stimulated intracellular Ca2+ elevation | Cultured cerebellar granule cells | 3.4 | [1] |

| K+-stimulated [45Ca2+] uptake | Chick cortical synaptosomes | 2.3 | [1] |

| AMPA-stimulated [3H]GABA release | Cultured cortical neurons | 4.3 | [1] |

| N-type Ca2+ channel blockade | Cultured chick dorsal root ganglion cells | 1-30 (concentration range) | [1] |

| L-type Ca2+ channel blockade | Cultured chick dorsal root ganglion cells | 1-30 (concentration range) | [1] |

Table 2.2: In Vivo Efficacy of this compound

| Model | Animal | Dosing Regimen | Outcome | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 50 mg/kg i.p. at 1h and 6h post-ischemia, then daily for 2 days | 48% reduction in total infarct volume | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound. These protocols are based on established methods and are intended to provide a comprehensive guide for researchers.

K+-stimulated [45Ca2+] Uptake in Chick Cortical Synaptosomes

This assay measures the influx of radioactive calcium into isolated nerve terminals (synaptosomes) upon depolarization with potassium chloride (K+).

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from the cerebral cortices of chicks.

-

Homogenize the tissue in a suitable buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

[45Ca2+] Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control.

-

Initiate calcium uptake by adding a depolarizing solution containing a high concentration of KCl (e.g., 50 mM) and 45CaCl2.

-

Incubate for a short period (e.g., 5 seconds).

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with an ice-cold stop solution (e.g., buffer containing EGTA) to remove extracellular 45Ca2+.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of K+-stimulated 45Ca2+ uptake for each concentration of this compound.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

AMPA-stimulated [3H]GABA Release from Cultured Cortical Neurons

This assay measures the release of radiolabeled GABA from cultured neurons in response to stimulation of AMPA receptors.

Methodology:

-

Neuronal Culture:

-

Culture cortical neurons from embryonic chicks or rodents.

-

Plate the cells on a suitable substrate (e.g., poly-L-lysine coated plates) and maintain in a defined culture medium.

-

-

[3H]GABA Loading and Release:

-

Incubate the cultured neurons with [3H]GABA to allow for its uptake.

-

Wash the cells to remove extracellular [3H]GABA.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate GABA release by adding a solution containing AMPA.

-

Collect the supernatant at specific time points.

-

Lyse the cells to determine the remaining intracellular [3H]GABA.

-

-

Data Analysis:

-

Measure the radioactivity in the collected supernatant and cell lysates using liquid scintillation counting.

-

Calculate the fractional release of [3H]GABA for each condition.

-

Determine the IC50 value for this compound's inhibition of AMPA-stimulated [3H]GABA release.

-

Whole-Cell Patch-Clamp Electrophysiology in Cultured Chick Dorsal Root Ganglion (DRG) Cells

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the effects of this compound on N- and L-type calcium channels.

Methodology:

-

Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons from chick embryos.

-

-

Electrophysiological Recording:

-

Use a glass micropipette to form a high-resistance seal with the membrane of a single DRG neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Elicit calcium currents by applying depolarizing voltage steps.

-

Record baseline currents and then perfuse the cell with a solution containing this compound at various concentrations.

-

Record the currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after the application of this compound.

-

Construct concentration-response curves to determine the inhibitory effect of this compound on N- and L-type calcium channels.

-

Mouse Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.[2]

Methodology:

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (50 mg/kg, i.p.) or vehicle at 1 and 6 hours post-ischemia, followed by daily injections for two days.

-

-

Infarct Volume Assessment:

-

After a set survival period (e.g., 48 hours), euthanize the animals and remove the brains.

-

Slice the brains into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Quantify the infarct volume using image analysis software.

-

Signaling Pathways

This compound exerts its effects by blocking N-type and L-type voltage-gated calcium channels. The influx of calcium through these channels is a critical step in a multitude of neuronal signaling pathways. By inhibiting this influx, this compound can modulate neurotransmitter release, gene expression, and enzyme activation, ultimately leading to its neuroprotective effects.

Conclusion

This compound is a potent calcium channel blocker with well-characterized in vitro and in vivo activities. Its ability to inhibit N- and L-type calcium channels translates to a significant reduction in ischemic neuronal damage, highlighting its potential as a therapeutic agent for stroke and other neurological disorders characterized by excitotoxicity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and neuroscience. Further investigation into the detailed molecular interactions and downstream signaling cascades modulated by this compound will be crucial for its continued development.

References

A Technical Deep Dive into NS-638: A Novel Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available research on NS-638, a small nonpeptide molecule identified as a calcium (Ca2+) channel blocker. The following sections detail its pharmacological profile, mechanism of action, and preclinical efficacy, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacological Data

This compound has been characterized as a potent inhibitor of Ca2+ influx in neuronal cells. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Experimental Model | Value (IC50) | Reference |

| K+-stimulated [45Ca2+] uptake | Chick cortical synaptosomes | 2.3 µM | [1] |

| AMPA-stimulated [3H]GABA release | Cultured cortical neurons | 4.3 µM | [1] |

| K+-stimulated intracellular Ca2+ elevation | Cultured cerebellar granule cells | 3.4 µM | [1][2] |

Mechanism of Action: Targeting Neuronal Calcium Channels

This compound exerts its pharmacological effects through the blockade of neuronal Ca2+ channels.[1] Specifically, it has been shown to reversibly block both N-type and L-type Ca2+ channels in cultured chick dorsal root ganglion cells at concentrations ranging from 1-30 µM.[1] This action is critical in the context of ischemic events, where an excessive rise in intracellular Ca2+ is a key contributor to neuronal death.[1]

The proposed mechanism of action involves the direct inhibition of these voltage-gated calcium channels, thereby reducing the influx of Ca2+ into neurons. This is a crucial intervention point in the ischemic cascade.

Figure 1: Proposed mechanism of action for this compound in an ischemic setting.

Preclinical Efficacy in Ischemia Models

The neuroprotective effects of this compound have been evaluated in a preclinical model of focal ischemia. In the mouse middle cerebral artery occlusion (MCAO) model, intraperitoneal administration of this compound (50 mg/kg) at 1 and 6 hours post-ischemia, followed by daily doses for two days, resulted in a significant 48% reduction in the total infarct volume.[1] This finding suggests a potential therapeutic window for this compound in the acute phase of ischemic stroke.

However, it is important to note that this compound did not demonstrate protection against ischemic neuronal damage in the gerbil model of bilateral carotid artery occlusion (BCAO), a model of global ischemia.[1] This suggests that the therapeutic potential of neuronal Ca2+ channel blockers like this compound may be more pronounced in focal ischemic events.[1]

Experimental Protocols

In Vitro Ca2+ Influx Assays

1. K+-stimulated [45Ca2+] uptake in chick cortical synaptosomes:

-

Preparation: Synaptosomes were prepared from the cerebral cortices of chicks.

-

Assay: Synaptosomes were pre-incubated with this compound at varying concentrations.

-

Stimulation: Depolarization was induced using a high concentration of potassium (K+).

-

Measurement: The uptake of radioactive 45Ca2+ was measured to quantify Ca2+ influx.

-

Analysis: IC50 values were calculated based on the dose-dependent inhibition of 45Ca2+ uptake.[1]

2. AMPA-stimulated [3H]GABA release from cultured cortical neurons:

-

Cell Culture: Cortical neurons were cultured from embryonic mice.

-

Loading: Neurons were loaded with radioactive [3H]GABA.

-

Assay: Cells were pre-incubated with this compound.

-

Stimulation: Release of [3H]GABA was stimulated by the glutamate receptor agonist AMPA.

-

Measurement: The amount of [3H]GABA released into the supernatant was quantified.

-

Analysis: IC50 values were determined from the concentration-response curve of this compound's inhibition of GABA release.[1]

3. K+-stimulated intracellular Ca2+ elevation in cultured cerebellar granule cells:

-

Cell Culture: Cerebellar granule cells were isolated and cultured.

-

Loading: Cells were loaded with a Ca2+-sensitive fluorescent dye.

-

Assay: Cells were exposed to different concentrations of this compound.

-

Stimulation: Intracellular Ca2+ elevation was triggered by K+-induced depolarization.

-

Measurement: Changes in intracellular Ca2+ concentration were monitored using fluorescence microscopy.

-

Analysis: The IC50 value was calculated based on the inhibition of the fluorescence signal.[1]

Electrophysiology

Whole-cell patch clamp in cultured chick dorsal root ganglion cells:

-

Cell Preparation: Dorsal root ganglion cells were cultured from chick embryos.

-

Recording: Whole-cell patch-clamp recordings were performed to measure Ca2+ currents.

-

Channel Isolation: N-type and L-type Ca2+ currents were pharmacologically isolated.

-

Drug Application: this compound was applied at concentrations ranging from 1-30 µM.

-

Analysis: The reversible block of N- and L-type Ca2+ channel currents was quantified.[1]

In Vivo Ischemia Models

Mouse Middle Cerebral Artery Occlusion (MCAO):

-

Model: Focal cerebral ischemia was induced by occluding the middle cerebral artery.

-

Treatment: this compound (50 mg/kg) was administered intraperitoneally at 1 and 6 hours post-occlusion and then once daily for two days.

-

Outcome Measurement: The total infarct volume was determined at the end of the study.

-

Analysis: The percentage reduction in infarct volume in the treated group was compared to a vehicle-treated control group.[1]

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in the MCAO model.

Figure 2: Workflow for the in vivo evaluation of this compound in the MCAO model.

Summary and Future Directions

This compound is a promising preclinical candidate with demonstrated efficacy as a Ca2+ channel blocker. Its ability to reduce infarct volume in a model of focal ischemia highlights its potential as a neuroprotective agent. The lack of effect in a global ischemia model suggests a more nuanced therapeutic application that warrants further investigation. Future research should focus on elucidating the detailed molecular interactions of this compound with N- and L-type calcium channels, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens, and exploring its efficacy in other models of neurological disorders where calcium dysregulation plays a pathogenic role. As of now, there is no publicly available information on any clinical trials involving this compound.

References

discovery and development of NS-638

An In-depth Technical Guide to the Discovery and Development of NS-638

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of this compound, a small nonpeptide molecule identified as a neuronal calcium channel blocker with potential therapeutic applications in ischemic conditions.

Introduction

This compound, chemically identified as 2-amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, is a novel compound characterized by its ability to block neuronal Ca2+ channels.[1] The rationale for its development stems from the critical role of excessive intracellular Ca2+ influx in the pathophysiology of neuronal death following ischemic events such as stroke.[1] By inhibiting this influx, this compound has been investigated for its neuroprotective and anti-ischemic properties.[1]

Mechanism of Action

This compound exerts its pharmacological effects by directly blocking the activity of specific voltage-gated calcium channels. Preclinical studies have demonstrated that it reversibly inhibits both N-type and L-type Ca2+ channels.[1] This blockade mitigates the excessive rise in intracellular calcium concentrations that is a hallmark of ischemic neuronal damage.[1]

Caption: Mechanism of action of this compound in preventing ischemic neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | System | Stimulus | Measured Effect | IC50 Value |

| [45Ca2+]-Uptake | Chick Cortical Synaptosomes | K+ | Inhibition of Ca2+ uptake | 2.3 µM |

| [3H]GABA-Release | Cultured Cortical Neurons | AMPA | Inhibition of GABA release | 4.3 µM |

| Intracellular Ca2+-Elevation | Cultured Cerebellar Granule Cells | K+ | Blockade of Ca2+ elevation | 3.4 µM |

Data sourced from a study on the pharmacological profile of this compound.[1]

Table 2: In Vivo Efficacy of this compound in Ischemia Models

| Model | Animal | Dosing Regimen | Outcome Measured | Result |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 50 mg/kg i.p. at 1h, 6h post-ischemia, then daily for 2 days | Total infarct volume | 48% reduction |

| Bilateral Carotid Artery Occlusion (BCAO) | Gerbil | Not specified | Ischemic neuronal damage | No protection observed |

Data sourced from a study on the anti-ischemic properties of this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. K+-stimulated [45Ca2+]-Uptake in Chick Cortical Synaptosomes

-

Objective: To assess the inhibitory effect of this compound on voltage-gated calcium channels in nerve terminals.

-

Methodology:

-

Synaptosomes were prepared from the cerebral cortices of chicks.

-

The synaptosomes were pre-incubated with varying concentrations of this compound.

-

Depolarization was induced using a high concentration of potassium (K+).

-

[45Ca2+] was added to the medium, and the uptake of the radiolabeled calcium was measured over time.

-

The concentration of this compound that inhibited 50% of the K+-stimulated [45Ca2+]-uptake (IC50) was calculated.[1]

-

2. Whole-Cell Patch Clamp Electrophysiology

-

Objective: To directly evaluate the effect of this compound on specific types of neuronal Ca2+ channels.

-

Methodology:

-

Dorsal root ganglion (DRG) cells were cultured from chick embryos.

-

Whole-cell voltage-clamp recordings were performed to isolate and measure Ca2+ currents.

-

Specific pharmacological agents were used to distinguish between N-type and L-type Ca2+ channel currents.

-

This compound was applied to the cells at concentrations ranging from 1-30 µM.

-

The degree of reversible blockade of N- and L-type currents was quantified.[1]

-

3. Mouse Middle Cerebral Artery Occlusion (MCAO) Model

-

Objective: To determine the in vivo efficacy of this compound in a focal cerebral ischemia model.

-

Methodology:

-

Focal ischemia was induced in mice by occluding the middle cerebral artery.

-

This compound (50 mg/kg) was administered intraperitoneally (i.p.) at 1 hour and 6 hours post-occlusion, followed by once-daily injections for the next two days.

-

After the treatment period, the animals were euthanized, and their brains were sectioned.

-

The brain sections were stained to visualize the infarcted (damaged) tissue.

-

The total infarct volume was calculated and compared between the this compound treated group and a vehicle control group.[1]

-

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent neuronal Ca2+ channel blocker with demonstrated efficacy in a preclinical model of focal cerebral ischemia.[1] Its ability to reduce infarct volume in the MCAO mouse model suggests a potential therapeutic role in the treatment of stroke.[1] However, the lack of efficacy in the gerbil BCAO model of global ischemia indicates that its neuroprotective effects may be specific to certain types of ischemic injury.[1] Further development would require more extensive pharmacokinetic, pharmacodynamic, and toxicology studies to fully elucidate its therapeutic potential and safety profile.

References

NS-638: A Technical Guide to its Effects on Intracellular Calcium Elevation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-638 is a small molecule compound identified as a potent blocker of voltage-gated calcium channels (VGCCs). Its ability to modulate intracellular calcium concentration by inhibiting calcium influx has positioned it as a significant tool in neuropharmacological research, particularly in the context of ischemic neuronal damage. An excessive rise in intracellular calcium is a key event in the cascade leading to neuronal death following ischemic events.[1][2] this compound has demonstrated neuroprotective effects in preclinical models of focal ischemia, suggesting its therapeutic potential. This guide provides an in-depth technical overview of the pharmacological effects of this compound on intracellular calcium elevation, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect by blocking the influx of extracellular calcium into neurons. This is achieved through the direct inhibition of voltage-gated calcium channels, specifically N-type and L-type channels.[1][2] In neuronal cells, depolarization of the cell membrane, often triggered by stimuli such as high extracellular potassium or excitatory neurotransmitters like glutamate (acting on AMPA receptors), leads to the opening of these channels. The subsequent influx of calcium ions acts as a critical second messenger, triggering a variety of cellular processes, including neurotransmitter release. By blocking these channels, this compound effectively dampens the elevation of intracellular calcium that would normally occur in response to depolarizing stimuli.

Quantitative Data Summary

The inhibitory effects of this compound on intracellular calcium elevation and related downstream events have been quantified in several key experiments. The following tables summarize the available data, providing a clear comparison of its potency in different experimental paradigms.

| Parameter | Assay Description | Cell/Tissue Type | Stimulant | IC50 Value (µM) | Reference |

| Intracellular Ca2+ Elevation | Measurement of changes in intracellular calcium concentration | Cultured Cerebellar Granule Cells | K+ | 3.4 | [1][2] |

| 45Ca2+ Uptake | Measurement of radiolabeled calcium influx | Chick Cortical Synaptosomes | K+ | 2.3 | [1][2] |

| [3H]GABA Release | Measurement of radiolabeled GABA release | Cultured Cortical Neurons | AMPA | 4.3 | [1][2] |

Table 1: Inhibitory Potency of this compound on Stimulated Calcium Influx and Neurotransmitter Release

| Channel Type | Cell Type | Method | Concentration Range (µM) | Effect | Reference |

| N-type Ca2+ Channel | Cultured Chick Dorsal Root Ganglion Cells | Whole-cell Patch Clamp | 1-30 | Reversible Block | [1][2] |

| L-type Ca2+ Channel | Cultured Chick Dorsal Root Ganglion Cells | Whole-cell Patch Clamp | 1-30 | Reversible Block | [1][2] |

Table 2: Effect of this compound on Specific Voltage-Gated Calcium Channel Subtypes

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

K+-Stimulated Intracellular Calcium Elevation in Cerebellar Granule Cells

This assay measures the ability of this compound to inhibit the rise in intracellular calcium induced by depolarization with potassium chloride (KCl).

-

Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats and maintained in a suitable growth medium.

-

Calcium Imaging:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is recorded.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Depolarization is induced by the addition of a high concentration of KCl (e.g., 50 mM).

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity at the appropriate wavelengths.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of the KCl-induced calcium increase against the concentration of this compound.

K+-Stimulated 45Ca2+ Uptake in Chick Cortical Synaptosomes

This method provides a direct measure of calcium influx into presynaptic terminals.

-

Synaptosome Preparation: Synaptosomes are prepared from the cerebral cortices of embryonic chicks by differential centrifugation.

-

Uptake Assay:

-

Synaptosomes are pre-incubated with different concentrations of this compound.

-

Depolarization is initiated by adding a high-K+ buffer containing 45Ca2+.

-

The uptake is terminated by rapid filtration.

-

The amount of 45Ca2+ trapped in the synaptosomes is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined from the concentration-response curve for this compound's inhibition of K+-stimulated 45Ca2+ uptake.

AMPA-Stimulated [3H]GABA Release from Cultured Cortical Neurons

This assay assesses the effect of this compound on the downstream consequence of calcium influx, which is neurotransmitter release.

-

Cell Culture: Primary cultures of cortical neurons are established from fetal mice.

-

GABA Release Assay:

-

Neurons are pre-loaded with [3H]GABA.

-

The cells are then superfused with a physiological buffer.

-

After establishing a stable baseline of [3H]GABA release, the neurons are exposed to the AMPA receptor agonist, AMPA, in the presence or absence of various concentrations of this compound.

-

Fractions of the superfusate are collected, and the amount of [3H]GABA is determined by scintillation counting.

-

-

Data Analysis: The IC50 for inhibition of AMPA-stimulated [3H]GABA release is calculated from the dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing detailed information about the mechanism of channel block.

-

Cell Preparation: Cultured chick dorsal root ganglion cells are used for these recordings.

-

Recording Configuration: The whole-cell patch-clamp configuration is established.

-

External Solution: Contains physiological concentrations of ions, including Ca2+ or Ba2+ as the charge carrier.

-

Internal Solution: Fills the patch pipette and contains ions that mimic the intracellular environment.

-

-

Voltage Protocol:

-

The membrane potential is held at a negative potential (e.g., -80 mV).

-

Voltage steps to various depolarized potentials are applied to activate the voltage-gated calcium channels.

-

The resulting inward currents are recorded.

-

-

Drug Application: this compound is applied to the external solution at various concentrations to assess its effect on the amplitude and kinetics of the calcium channel currents. N- and L-type currents can be isolated using specific channel blockers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of N- and L-type voltage-gated calcium channels in neuronal function and pathology. Its well-characterized inhibitory effects on intracellular calcium elevation, supported by the quantitative data and experimental protocols outlined in this guide, provide a solid foundation for further research. The ability of this compound to mitigate the detrimental effects of excessive calcium influx in ischemic models underscores its potential as a lead compound for the development of novel neuroprotective therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies.

References

role of N- and L-type calcium channels in neuronal death

An In-Depth Technical Guide to the Role of N- and L-type Calcium Channels in Neuronal Death

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into neurons, governing a vast array of physiological processes from neurotransmitter release to gene expression.[1] However, dysregulation of calcium homeostasis is a hallmark of many neuropathological conditions, leading to neuronal injury and death.[2][3][4] This technical guide provides an in-depth examination of the distinct and overlapping roles of two key high-voltage-activated VGCCs—N-type (Cav2.2) and L-type (Cav1.2, Cav1.3)—in the signaling cascades that culminate in neuronal death. We will dissect their subcellular localizations, downstream signaling partners, and contributions to excitotoxicity, ischemia, and neurodegenerative diseases. This guide summarizes quantitative data on the effects of channel-specific pharmacological agents, details relevant experimental protocols, and provides visualizations of key signaling pathways to support research and therapeutic development in neuroprotection.

Introduction to Voltage-Gated Calcium Channels (VGCCs)

VGCCs are a diverse family of transmembrane ion channels that open in response to membrane depolarization, allowing the influx of Ca2+ ions.[5] This Ca2+ influx acts as a powerful second messenger, initiating a wide range of cellular events.[6][7] The VGCC family is broadly classified into three subfamilies based on the primary pore-forming α1 subunit:

-

Cav1 family (L-type): Encodes the L-type calcium channels (LTCCs), which are sensitive to dihydropyridine antagonists. This family includes Cav1.2 and Cav1.3, the predominant forms in the mammalian brain.[7][8]

-

Cav2 family (P/Q-, N-, and R-types): Includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels. These are primary mediators of neurotransmitter release at synapses.[9]

-

Cav3 family (T-type): Comprises low-voltage-activated channels (Cav3.1, Cav3.2, Cav3.3) involved in regulating neuronal firing patterns.[10]

While all VGCCs contribute to neuronal function, the high-voltage-activated L-type and N-type channels are particularly implicated in the pathological calcium overload that triggers cell death cascades in acute injuries like stroke and chronic neurodegenerative disorders.[11][12][13]

L-type Calcium Channels (LTCCs) in Neuronal Death

Subcellular Localization and Physiology

L-type channels, primarily Cav1.2 and Cav1.3, are densely localized on the neuronal soma and dendrites.[7][14] They are characterized by a high threshold for activation and long-lasting currents.[8] Physiologically, their somatic and dendritic position makes them ideal for coupling membrane excitability to intracellular signaling cascades that regulate gene expression, a process critical for synaptic plasticity and memory formation.[7][8] Calcium influx through LTCCs is known to activate transcription factors such as CREB (cAMP response element-binding protein) via pathways involving Calmodulin-dependent protein kinase (CaMK).[8]

Role in Pathophysiology

Under pathological conditions, such as excitotoxicity or ischemia, prolonged membrane depolarization leads to excessive and sustained opening of LTCCs.[11][15] This sustained Ca2+ influx through somatic and dendritic channels contributes significantly to cytotoxic calcium overload.[15] Enhanced LTCC activity has been implicated in the selective vulnerability of certain neuronal populations, such as the dopaminergic neurons of the substantia nigra in Parkinson's disease models and in response to β-amyloid peptide in Alzheimer's disease.[6]

Downstream Signaling Pathways

Excessive Ca2+ entry through LTCCs triggers several death-associated signaling pathways. A primary route is the activation of calcium-dependent enzymes, including the phosphatase calcineurin and various proteases. Calcineurin activation can lead to dephosphorylation and activation of pro-apoptotic factors. Furthermore, the sheer volume of Ca2+ influx can overwhelm mitochondrial buffering capacity, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately executing the apoptotic program.

Caption: L-Type Calcium Channel Signaling in Neuronal Death.

Quantitative Data on LTCC-Mediated Neuronal Death

Pharmacological studies have quantified the contribution of LTCCs to neuronal death. The use of LTCC antagonists (e.g., nifedipine, nimodipine) can be neuroprotective, while agonists (e.g., Bay K 8644) can exacerbate damage.

| Agent | Model System | Concentration | Effect on Neuronal Viability/Function | Reference |

| Nifedipine | Cultured Hippocampal Neurons | 10 µM | Decreased neuronal survival to 71.27 ± 3.00% of control after 1-day exposure. | [16] |

| Nimodipine | Cultured Hippocampal Neurons | 10 µM | Significantly inhibited neuronal survival (quantitative value similar to nifedipine). | [16] |

| Bay K 8644 | Cultured Hippocampal Neurons | 0.3 µM | Significantly reduced apoptotic cell death induced by oxygen-glucose deprivation. | [17] |

| Amlodipine | Rat model of pilocarpine-induced seizures | 10 mg/kg | Decreased excessive Zn2+ accumulation, ROS production, and hippocampal neuronal death. | [18] |

Featured Experimental Protocol: Measuring LTCC-Mediated Ca2+ Influx

This protocol describes measuring changes in intracellular calcium ([Ca2+]i) in cultured neurons using a fluorescent calcium indicator.

-

Cell Preparation: Plate primary hippocampal or cortical neurons on glass-bottom dishes and culture for 7-14 days in vitro (DIV) to allow for mature expression of ion channels.

-

Dye Loading: Incubate neurons with a Ca2+-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) for 30-45 minutes at 37°C.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera. Perfuse with physiological buffer and record baseline fluorescence for 2-5 minutes to ensure a stable signal.

-

Pharmacological Intervention: Perfuse the cells with a buffer containing an LTCC-specific antagonist (e.g., 10 µM nifedipine) for 5-10 minutes to establish channel blockade.

-

Depolarization Stimulus: Challenge the neurons with a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), in the continued presence of the antagonist. Record the change in fluorescence intensity.

-

Washout and Control: Wash out the antagonist and stimulus. After a recovery period, apply the high KCl stimulus again in the absence of the antagonist to measure the total depolarization-induced Ca2+ influx.

-

Data Analysis: Quantify the fluorescence intensity over time. The contribution of LTCCs is determined by comparing the peak fluorescence change in the presence and absence of the specific antagonist. Express the nifedipine-sensitive influx as a percentage of the total KCl-induced influx.

N-type Calcium Channels (NTCCs) in Neuronal Death

Subcellular Localization and Physiology

N-type channels (Cav2.2) are predominantly located at presynaptic terminals of neurons throughout the central and peripheral nervous systems.[12][19] Their primary physiological role is to couple the arrival of an action potential at the axon terminal with the rapid influx of Ca2+ needed to trigger the fusion of synaptic vesicles and the release of neurotransmitters.[19][20]

Role in Pathophysiology

In pathological states like traumatic brain injury and ischemia, NTCCs contribute to neuronal death primarily through their role in excitotoxicity.[12][20] The initial injury can cause widespread depolarization, leading to excessive activation of NTCCs and a massive release of excitatory neurotransmitters, particularly glutamate.[12] This "glutamate storm" over-activates postsynaptic glutamate receptors (especially NMDA receptors), leading to further Ca2+ overload in postsynaptic neurons and a vicious cycle of excitotoxicity.[15] Dysregulation of NTCCs has been specifically implicated in Huntington's disease and multiple sclerosis.[12][20]

Downstream Signaling Pathways

The primary death-promoting mechanism initiated by NTCCs is indirect, mediated by excessive neurotransmitter release. The resulting postsynaptic Ca2+ overload through NMDA receptors activates a host of neurotoxic enzymes. A key player is neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO).[15] NO can then react with superoxide radicals to form the highly damaging peroxynitrite, leading to oxidative stress, DNA damage, and lipid peroxidation, culminating in neuronal death.[4]

Caption: N-Type Calcium Channel Signaling in Neuronal Death.

Quantitative Data on NTCC-Mediated Neuronal Death

Studies using specific NTCC blockers, such as ω-conotoxin GVIA, demonstrate their neuroprotective potential, particularly in models of traumatic injury.

| Agent | Model System | Concentration | Effect on Neuronal Viability/Function | Reference |

| ω-conotoxin GVIA | In vitro model of spinal cord injury | 1 µM | Significantly enhanced the recovery of compound action potential amplitude post-injury. | [21] |

| Diltiazem (L-type blocker) + ω-conotoxin GVIA (N-type blocker) | In vitro model of spinal cord injury | 50 µM + 1 µM | Showed significantly greater improvement in compound action potential amplitude than either drug alone. | [21] |

Featured Experimental Protocol: Assessing Neuronal Viability after Pharmacological Blockade

This protocol uses the lactate dehydrogenase (LDH) assay to quantify cell death in neuronal cultures following an excitotoxic insult.

-

Cell Culture and Treatment: Culture primary neurons in a 96-well plate. Pre-treat designated wells with an NTCC antagonist (e.g., 1 µM ω-conotoxin GVIA), an LTCC antagonist (e.g., 10 µM nimodipine), or vehicle control for 1 hour.

-

Induce Excitotoxicity: Add a toxic concentration of glutamate (e.g., 50-100 µM) to all wells except for the untreated controls. Incubate for 24 hours.

-

Prepare Controls: Include "untreated controls" (no drug, no glutamate), "vehicle controls" (vehicle, plus glutamate), and "maximum LDH release controls" (untreated cells lysed with a lysis buffer provided in the assay kit).

-

LDH Assay:

-

Carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cytotoxicity by subtracting the background absorbance from all values. The percentage of cytotoxicity is calculated as: (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control) * 100. Compare the cytotoxicity in antagonist-treated wells to the vehicle control to determine the degree of neuroprotection.

Caption: Experimental Workflow for Assessing Neuroprotection.

Comparative Analysis and Therapeutic Implications

Distinct vs. Overlapping Roles in Neuronal Death

The distinct subcellular localizations of L-type and N-type channels dictate their primary roles in neuronal death.

-

L-type channels act as direct transducers of cytotoxic Ca2+ into the soma and dendrites, directly activating intracellular death pathways and mitochondrial dysfunction. Their role is prominent in conditions involving sustained, widespread depolarization.

-

N-type channels primarily act indirectly by promoting the release of excitotoxic neurotransmitters. Their contribution is critical at the initiation of the excitotoxic cascade at the synapse.

In many neuropathological events, such as traumatic spinal cord injury, both channel types contribute to the overall damage, suggesting a synergistic relationship where presynaptic glutamate release (N-type) and postsynaptic Ca2+ influx (L-type) work in concert to promote cell death.[21]

Caption: Comparative Roles of L- and N-Type Channels in Neuronal Death.

Drug Development and Neuroprotection

The critical involvement of both N- and L-type calcium channels in neuronal death makes them attractive targets for neuroprotective therapies.

-

L-type Channel Blockers: Dihydropyridines like nimodipine and amlodipine have been extensively studied.[6][22] While they show promise in preclinical models of stroke and neurodegenerative diseases, clinical translation has been challenging, partly due to cardiovascular side effects (e.g., hypotension) and the difficulty of achieving sufficient brain concentrations without systemic effects.[7][23]

-

N-type Channel Blockers: The ω-conotoxin peptide derivative, ziconotide, is an approved analgesic that blocks NTCCs, demonstrating that these channels are druggable targets.[19] Developing small molecule, brain-penetrant NTCC blockers is an active area of research for treating both pain and neurodegenerative conditions.[12]

The finding that co-application of L- and N-type blockers can have synergistic protective effects suggests that future therapeutic strategies may involve targeting multiple channel types simultaneously.[21] The development of multi-target drugs or combination therapies could offer a more robust approach to mitigating the complex calcium dysregulation that occurs after neurological injury.[22]

Conclusion

N-type and L-type voltage-gated calcium channels play distinct yet often complementary roles in the pathways leading to neuronal death. L-type channels, located on the soma and dendrites, contribute directly to postsynaptic calcium overload, activating intrinsic apoptotic pathways. N-type channels, localized presynaptically, drive excitotoxicity through the excessive release of glutamate. Understanding these differential contributions is paramount for the rational design of neuroprotective strategies. A deep knowledge of their downstream signaling cascades, coupled with precise pharmacological tools and relevant experimental models, will continue to drive the development of novel therapeutics aimed at preventing neuronal loss in a wide range of devastating neurological disorders.

References

- 1. omicsonline.org [omicsonline.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 8. Post-Translational Modification of Cav1.2 and its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-type Ca2+ channel-mediated Ca2+-influx adjusts neuronal mitochondrial function to physiological and pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]

- 13. Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different localizations and functions of L-type and N-type calcium channels during development of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Contribution of Downregulation of L-type Calcium Currents to Delayed Neuronal Death in Rat Hippocampus after Global Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 20. Targeting N-type calcium channels in young-onset of some neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of L- and N-type calcium channels in the pathophysiology of traumatic spinal cord white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Calcium channel blockers' contribution to overcoming Current drug discovery challenges in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. neurologytoday.aan.com [neurologytoday.aan.com]

Methodological & Application

Application Notes and Protocols for Electrophysiological Characterization of NS-638, a Voltage-Gated Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-638 is a small molecule compound identified as a blocker of voltage-gated calcium channels (VGCCs), specifically targeting N-type (CaV2.2) and L-type (CaV1.x) channels.[1] These channels play critical roles in neurotransmission, muscle contraction, and other physiological processes. Their dysfunction is implicated in a variety of pathological conditions, making them important targets for drug discovery. Patch-clamp electrophysiology is the gold-standard method for characterizing the effects of compounds like this compound on ion channel function, providing high-resolution data on the potency and mechanism of action.

These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on N- and L-type calcium channels using the whole-cell patch-clamp technique.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell Type/Preparation | Channel Type(s) | Reference |

| IC50 (K+-stimulated [45Ca2+] uptake) | 2.3 µM | Chick cortical synaptosomes | Not specified | [1] |

| IC50 (AMPA-stimulated [3H]GABA release) | 4.3 µM | Cultured cortical neurons | Not specified | [1] |

| IC50 (K+-stimulated intracellular Ca2+ elevation) | 3.4 µM | Cultured cerebellar granule cells | Not specified | [1] |

| Inhibitory Concentration Range | 1 - 30 µM | Cultured chick dorsal root ganglion cells | N- and L-type | [1] |

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action at a presynaptic terminal.

Experimental Protocol: Whole-Cell Voltage-Clamp Analysis of this compound

This protocol is designed for recording N- and L-type calcium channel currents from a suitable mammalian cell line (e.g., HEK293 cells stably expressing the channel of interest, or primary neurons such as dorsal root ganglion neurons).

Materials and Solutions

Cell Culture:

-

HEK293 cells stably expressing human CaV2.2 (α1B + β3 + α2δ-1) or CaV1.2 (α1C + β2a + α2δ-1), or primary dorsal root ganglion (DRG) neurons.

-

Culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics if applicable.

-

Glass coverslips coated with poly-D-lysine.

Solutions:

| Solution | Component | Concentration (mM) |

| External Solution | TEA-Cl | 140 |

| BaCl₂ or CaCl₂ | 10 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with TEA-OH, Osmolarity ~310 mOsm | ||

| Internal Solution | CsCl or Cs-MeSO₃ | 120 |

| MgCl₂ | 5 | |

| EGTA | 10 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.3 | |

| pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm |

Drug Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 3, 10, 30 µM). The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.

Equipment

-

Inverted microscope with DIC optics

-

Patch-clamp amplifier and digitizer

-

Micromanipulator

-

Perfusion system

-

Data acquisition and analysis software (e.g., pCLAMP, AxoGraph)

-

Pipette puller and microforge

Experimental Workflow Diagram

Caption: Experimental workflow for this compound patch clamp analysis.

Step-by-Step Protocol

-

Preparation:

-

Plate cells on poly-D-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Prepare fresh external and internal solutions and filter them (0.22 µm). Prepare serial dilutions of this compound.

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording Setup:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

-

Whole-Cell Recording:

-

Under visual control, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

After seal formation, apply a brief, stronger suction pulse to rupture the cell membrane and establish the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 3-5 minutes before starting the recording protocol.

-

-

Voltage-Clamp Protocol and Data Acquisition:

-

Set the holding potential to -80 mV.

-

To elicit calcium channel currents, apply a series of depolarizing voltage steps (e.g., 200 ms duration) from -60 mV to +60 mV in 10 mV increments. A representative step to 0 mV or +10 mV can be used for pharmacological testing.

-

Record baseline currents in the external solution for several minutes to ensure stability.

-

Perfuse the chamber with the first concentration of this compound. Allow 2-3 minutes for the drug to equilibrate.

-

Record the currents in the presence of the drug using the same voltage protocol.

-

Repeat step 4.4 and 4.5 for each concentration of this compound.

-

After the highest concentration, perfuse with the external solution again to record the washout and assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each voltage step for each condition (baseline, drug concentrations, washout).

-

To determine the IC50, normalize the peak current in the presence of each drug concentration to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to calculate the IC50 value.

-

Construct current-voltage (I-V) relationship plots to assess any voltage-dependent effects of the block.

-

References

Application Notes and Protocols for NS-638 in Calcium Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-638 is a potent, small-molecule antagonist of voltage-gated calcium channels, demonstrating inhibitory activity against both N-type (Cav2.2) and L-type (Cav1.x) channels.[1][2] This characteristic makes it a valuable pharmacological tool for investigating cellular processes dependent on calcium influx, such as neurotransmitter release, muscle contraction, and gene expression. Calcium imaging, a technique that utilizes fluorescent indicators to visualize intracellular calcium dynamics, can be effectively combined with this compound to elucidate the role of N- and L-type calcium channels in various signaling pathways. These application notes provide detailed protocols and quantitative data for the utilization of this compound in calcium imaging experiments.

Data Presentation

The inhibitory effects of this compound on calcium influx have been quantified in various experimental models. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (K+-stimulated [45Ca2+]-uptake) | 2.3 µM | Chick cortical synaptosomes | [1] |

| IC50 (K+-stimulated intracellular Ca2+-elevation) | 3.4 µM | Cultured cerebellar granule cells | [1][3] |

| IC50 (AMPA-stimulated [3H]GABA-release) | 4.3 µM | Cultured cortical neurons | [1] |

| Effective Concentration Range (N- and L-type Ca2+-channel blockade) | 1 - 30 µM | Cultured chick dorsal root ganglion cells | [1] |

Signaling Pathway

This compound exerts its effect by directly blocking the pore of N-type and L-type voltage-gated calcium channels. This prevents the influx of extracellular calcium into the cell upon membrane depolarization, thereby attenuating the subsequent rise in intracellular calcium concentration and downstream signaling events.

Experimental Protocols

This section provides a detailed methodology for a typical calcium imaging experiment using this compound to investigate the inhibition of depolarization-induced calcium influx.

I. Cell Culture and Plating

-

Cell Culture: Culture your cells of interest (e.g., primary neurons, SH-SY5Y, or other cell lines endogenously or exogenously expressing N- or L-type calcium channels) in the appropriate complete growth medium in a humidified incubator at 37°C and 5% CO2.

-

Cell Plating: Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Plate the cells at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours before the experiment.

II. Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

-

Calcium Imaging Buffer (CIB):

-

140 mM NaCl

-

5 mM KCl

-

1 mM MgCl2

-

2 mM CaCl2

-

10 mM HEPES

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH.

-

-

Depolarization Buffer (High K+):

-

50 mM KCl

-

95 mM NaCl

-

1 mM MgCl2

-

2 mM CaCl2

-

10 mM HEPES

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH.

-

-

Calcium Indicator Loading Solution: Prepare a 2-5 µM working solution of a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in CIB. The final concentration will depend on the cell type and specific dye used. Pluronic F-127 (at a final concentration of 0.02%) can be added to aid in dye loading.

III. Calcium Indicator Loading

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with pre-warmed CIB.

-

Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with pre-warmed CIB to remove excess dye.

-

Add fresh, pre-warmed CIB to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.

IV. Calcium Imaging Experiment

The following workflow outlines the steps for acquiring calcium imaging data to assess the inhibitory effect of this compound.

-

Baseline Recording: Place the dish on the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.

-

This compound Incubation: Add this compound to the desired final concentration (e.g., 1, 3, 10, 30 µM) or the vehicle (DMSO) as a control. Incubate for 10-20 minutes.

-

Stimulation and Recording: Perfuse the cells with the high K+ depolarization buffer to induce calcium influx through voltage-gated calcium channels. Continuously record the fluorescence intensity before, during, and after the stimulation.

-

Data Acquisition: Acquire images at a suitable frame rate (e.g., 1-10 Hz) depending on the kinetics of the calcium signals in your specific cell type.

V. Data Analysis

-

Region of Interest (ROI) Selection: Define ROIs around individual cells to measure the average fluorescence intensity for each cell over time.

-

Background Subtraction: Subtract the background fluorescence from the ROI fluorescence values.

-

Normalization: Normalize the fluorescence signal to the baseline fluorescence (F/F0) to account for variations in dye loading and cell size.

-